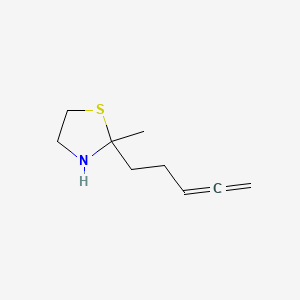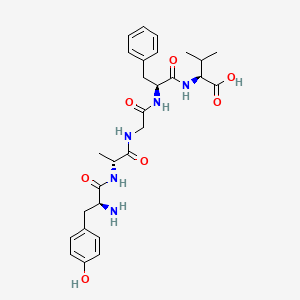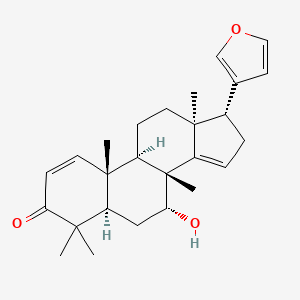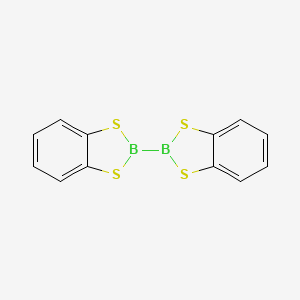
2,2'-Bi-1,3,2-benzodithiaborole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Bi-1,3,2-benzodithiaborole is an organoboron compound known for its unique structure and properties It consists of two benzodithiaborole units linked through a boron-boron bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bi-1,3,2-benzodithiaborole typically involves the reaction of catechol with boron tribromide in the presence of a base such as sodium hydroxide. The reaction is carried out under an inert atmosphere to prevent the hydrolysis of boron compounds. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for 2,2’-Bi-1,3,2-benzodithiaborole are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2,2’-Bi-1,3,2-benzodithiaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can yield boron-hydride derivatives.
Substitution: The boron atoms in the compound can undergo substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine are employed for substitution reactions.
Major Products:
Oxidation: Boronic acids and borate esters.
Reduction: Boron-hydride derivatives.
Substitution: Halogenated benzodithiaborole compounds.
Aplicaciones Científicas De Investigación
2,2’-Bi-1,3,2-benzodithiaborole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s boron atoms can form stable complexes with biomolecules, making it useful in bioconjugation and drug delivery systems.
Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is employed in the development of advanced materials, such as boron-containing polymers and catalysts
Mecanismo De Acción
The mechanism of action of 2,2’-Bi-1,3,2-benzodithiaborole involves its ability to form stable complexes with various molecular targets. The boron atoms in the compound can interact with nucleophiles, such as hydroxyl or amino groups, leading to the formation of boronate esters or amides. These interactions can modulate the activity of enzymes or other proteins, thereby influencing biological pathways .
Comparación Con Compuestos Similares
2,1,3-Benzothiadiazole: A bicyclic molecule with a benzene ring fused to a thiadiazole ring.
Bis(catecholato)diboron: Another organoboron compound with similar reactivity but different structural features.
Uniqueness: 2,2’-Bi-1,3,2-benzodithiaborole is unique due to its dual boron centers and the ability to form stable complexes with a wide range of nucleophiles. This makes it particularly valuable in applications requiring strong and selective interactions with biomolecules or other organic compounds .
Propiedades
Número CAS |
78336-55-7 |
|---|---|
Fórmula molecular |
C12H8B2S4 |
Peso molecular |
302.1 g/mol |
Nombre IUPAC |
2-(1,3,2-benzodithiaborol-2-yl)-1,3,2-benzodithiaborole |
InChI |
InChI=1S/C12H8B2S4/c1-2-6-10-9(5-1)15-13(16-10)14-17-11-7-3-4-8-12(11)18-14/h1-8H |
Clave InChI |
BXXMVURPUJADOO-UHFFFAOYSA-N |
SMILES canónico |
B1(SC2=CC=CC=C2S1)B3SC4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2,4-Dihydroxyphenyl)(2-oxocyclopentyl)methyl]propanedioic acid](/img/structure/B14432530.png)

![1-[(2-Ethylhexyl)oxy]cyclohex-1-ene](/img/structure/B14432546.png)
![(2S,3R,4S,5R,6R)-6-[[(6aR,6bS,8aR,9S,12aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14432555.png)

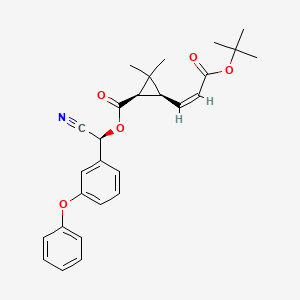
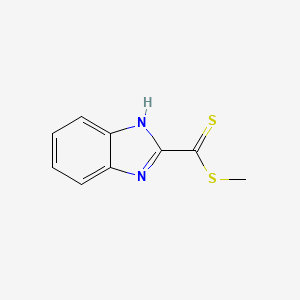
![Ethyl 2-[4-[1-(2-ethoxy-2-oxoethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]acetate;dibromide](/img/structure/B14432579.png)
